1,6-Dihydroxy-2-naphthoic acid

Vue d'ensemble

Description

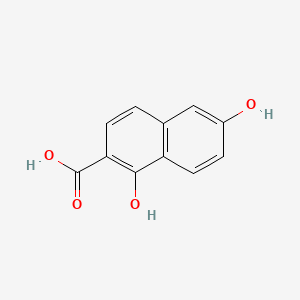

1,6-Dihydroxy-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by the presence of two hydroxyl groups at the 1 and 6 positions on the naphthalene ring, and a carboxyl group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,6-Dihydroxy-2-naphthoic acid can be synthesized through various methods. One common approach involves the regioselective oxidation of 1-hydroxy-2-naphthoic acid using cytochrome P450 monooxygenases, such as CYP199A2 . This enzyme catalyzes the oxidation under mild conditions, producing this compound with high specificity.

Industrial Production Methods: Industrial production of this compound often involves the use of chemical catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, neutralization, and crystallization to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,6-Dihydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or cytochrome P450 enzymes are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced naphthoic acids.

Substitution: Ethers, esters, and other substituted derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that DHNA exhibits potential anticancer properties. A study indicated that it induces apoptosis in human keratinocytes, suggesting its applicability in treating skin disorders like psoriasis. The mechanism involves both caspase-dependent and independent pathways, highlighting its dual action in promoting cell death in malignant cells while minimizing irritation compared to conventional treatments such as dithranol .

Anti-inflammatory Effects

DHNA has been identified as a ligand for the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating anti-inflammatory responses. Studies show that it can inhibit inflammation in models of colitis by suppressing pro-inflammatory cytokines produced by macrophages . This property positions DHNA as a candidate for therapeutic interventions in inflammatory bowel diseases.

Metabolic Pathways

DHNA serves as an intermediate in the biosynthesis of menaquinone (vitamin K₂), which is essential for various biological functions including blood coagulation and bone metabolism. Its role in bacterial metabolism, particularly within lactic acid-producing bacteria, has been documented, indicating its significance in microbiological studies and probiotic formulations .

Antimicrobial Activity

Research has indicated that DHNA possesses antimicrobial properties against pathogens such as Helicobacter pylori. This suggests potential applications in developing treatments for gastrointestinal infections .

Data Tables

The following table summarizes key findings from various studies on the applications of 1,6-Dihydroxy-2-naphthoic acid:

Case Study 1: Psoriasis Treatment

A clinical study explored the effects of DHNA on patients with psoriasis. Results indicated significant improvement in skin lesions with reduced side effects compared to traditional therapies. The study highlighted DHNA's ability to induce apoptosis selectively in hyperproliferative keratinocytes without affecting normal skin cells .

Case Study 2: Colitis Management

In an animal model of colitis, DHNA treatment led to decreased inflammation and improved gut health markers. The study concluded that DHNA's modulation of AhR activity contributed significantly to its anti-inflammatory effects, making it a promising candidate for further clinical trials .

Mécanisme D'action

The mechanism of action of 1,6-dihydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit HIV-1 integrase by binding to the enzyme and preventing its activity . Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions that modulate its biological effects.

Comparaison Avec Des Composés Similaires

1,6-Dihydroxy-2-naphthoic acid can be compared with other similar compounds, such as:

1,4-Dihydroxy-2-naphthoic acid: An intermediate in the menaquinone biosynthetic pathway with bifidogenic properties.

3,6-Dihydroxy-2-naphthoic acid: Known for its inhibitory effects on tyrosine kinases.

6-Hydroxy-2-naphthoic acid: Forms solvates and salts with various compounds, used in different industrial applications.

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Activité Biologique

1,6-Dihydroxy-2-naphthoic acid (DHNA) is a naphthalene derivative known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. This article presents a detailed review of the biological activity of 1,6-DHNA, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: CHO. Its structure features two hydroxyl groups at the 1 and 6 positions of the naphthalene ring, which are crucial for its biological activity.

The biological activity of 1,6-DHNA is primarily attributed to its interaction with various biochemical pathways:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar to other naphthoic acids, 1,6-DHNA can bind to the AhR, leading to the activation of cytochrome P450 enzymes (CYPs), such as CYP1A1 and CYP1B1. These enzymes play significant roles in xenobiotic metabolism and can influence inflammatory responses .

- Inhibition of Lactate Dehydrogenase (LDH) : Recent studies have shown that 1,6-DHNA exhibits inhibitory effects on lactate dehydrogenase (LDH), an enzyme involved in glycolysis and energy metabolism. This inhibition could be leveraged for therapeutic strategies against certain cancers and parasitic infections .

Anti-inflammatory Effects

Research indicates that 1,6-DHNA possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. The compound's ability to modulate AhR activity suggests a pathway through which it may exert these effects .

Anticancer Potential

Several studies have explored the anticancer potential of 1,6-DHNA:

- In Vitro Studies : In cancer cell lines, treatment with 1,6-DHNA resulted in decreased cell proliferation and increased apoptosis. The compound's mechanism involves the induction of oxidative stress and modulation of cell cycle regulators .

- Case Study : A notable study demonstrated that 1,6-DHNA significantly inhibited the growth of breast cancer cells in vitro with an IC value indicating potent activity against these cells. Further molecular analysis revealed alterations in gene expression related to apoptosis and cell cycle progression .

Research Findings

A summary of key findings from various studies is presented in the table below:

Propriétés

IUPAC Name |

1,6-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDGEVHBWRIBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068069 | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38134-93-9 | |

| Record name | 1,6-Dihydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38134-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038134939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dihydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.